3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride
Overview
Description
3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride: is a chemical compound with the molecular formula C12H12Cl2N4 . It is an off-white solid that is primarily used in scientific research.
Biochemical Analysis
Biochemical Properties
3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha . These interactions can modulate enzyme activity, leading to changes in cellular signaling pathways and metabolic processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic flux . These changes can impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in cellular signaling pathways and gene expression . The compound’s ability to bind to specific proteins and enzymes is crucial for its biochemical activity and its effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxic effects . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses can result in adverse effects, including toxicity and disruption of normal cellular processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s effects on metabolic pathways can lead to changes in cellular energy production, biosynthesis, and degradation processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization . The compound’s distribution within cells can affect its activity and function, influencing its overall biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can determine its interactions with biomolecules and its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride typically involves the reaction of pyridine derivatives with indazole derivatives under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize impurities and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens, alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It can serve as a probe to investigate the function of specific proteins and enzymes .
Medicine: In the field of medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases or conditions .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It may also be employed in the development of new technologies and processes .
Mechanism of Action
The mechanism of action of 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Pyridin-4-yl-1H-indazole: A structurally related compound with similar properties and applications.
1H-Indazole-5-ylamine: Another related compound used in similar research contexts.
Uniqueness: 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable for specialized research applications and the development of new technologies .
Properties
IUPAC Name |
3-pyridin-4-yl-1H-indazol-5-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4.2ClH/c13-9-1-2-11-10(7-9)12(16-15-11)8-3-5-14-6-4-8;;/h1-7H,13H2,(H,15,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXYXWBIJGUDRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NN2)C3=CC=NC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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